Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate
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Description
Ethyl 2-((5-(2-(2,4-dichlorophenoxy)acetamido)-1,3,4-thiadiazol-2-yl)thio)acetate is a useful research compound. Its molecular formula is C14H13Cl2N3O4S2 and its molecular weight is 422.3. The purity is usually 95%.
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Mechanism of Action
Target of Action
It’s structurally similar to 2,4-dichlorophenoxyacetic acid (2,4-d) compounds , which are known to target broad-leaved weeds .
Mode of Action
Based on its structural similarity to 2,4-d compounds , it can be inferred that it might act as a synthetic auxin . Auxins are plant hormones that regulate growth. Synthetic auxins like 2,4-D can cause uncontrolled cell division and damage vascular tissue, leading to the death of the plant .
Biochemical Pathways
As a potential synthetic auxin, it may affect the auxin signaling pathway, leading to uncontrolled cell division and growth .
Pharmacokinetics
2,4-d compounds are known to be highly soluble in water and have a low potential to leach to groundwater . This suggests that similar compounds may have good bioavailability.
Result of Action
As a potential synthetic auxin, it may cause uncontrolled cell division and growth, leading to the death of the plant .
Action Environment
2,4-d compounds are known to be non-persistent in soil but may persist in aquatic systems under certain conditions . This suggests that similar compounds may also be influenced by environmental factors such as soil type and water presence.
Properties
IUPAC Name |
ethyl 2-[[5-[[2-(2,4-dichlorophenoxy)acetyl]amino]-1,3,4-thiadiazol-2-yl]sulfanyl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13Cl2N3O4S2/c1-2-22-12(21)7-24-14-19-18-13(25-14)17-11(20)6-23-10-4-3-8(15)5-9(10)16/h3-5H,2,6-7H2,1H3,(H,17,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FQLSUIRBICITFW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=NN=C(S1)NC(=O)COC2=C(C=C(C=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13Cl2N3O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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